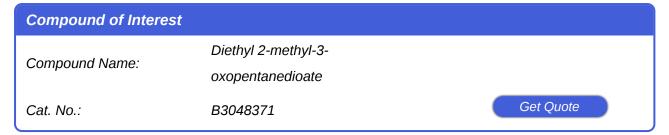


Diethyl 2-methyl-3-oxopentanedioate: A Key Building Block in Pharmaceutical Synthesis

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CAS Number: 16631-18-8

Structure:

This technical guide provides an in-depth overview of **Diethyl 2-methyl-3-oxopentanedioate**, a crucial intermediate in the synthesis of complex pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of **Diethyl 2-methyl-3-oxopentanedioate** is presented in the table below. These computed properties provide essential information for its handling, characterization, and application in synthetic chemistry.



Property	Value	Source
Molecular Formula	C10H16O5	INVALID-LINK
Molecular Weight	216.23 g/mol	INVALID-LINK[1]
Exact Mass	216.09977361 Da	INVALID-LINK[1]
XLogP3	1.3	INVALID-LINK[1]
Hydrogen Bond Donor Count	0	INVALID-LINK
Hydrogen Bond Acceptor Count	5	INVALID-LINK
Rotatable Bond Count	7	INVALID-LINK
Polar Surface Area (PSA)	69.67 Ų	INVALID-LINK

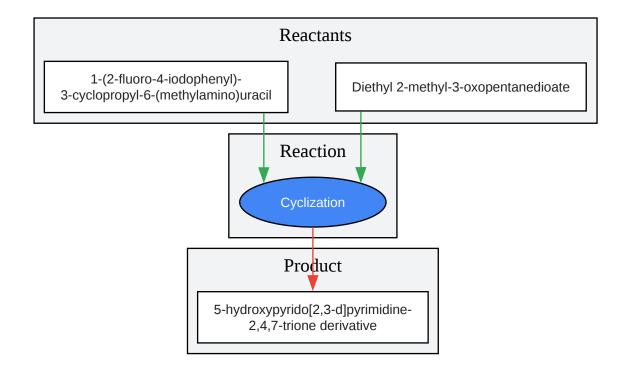
Synthesis and Application in Drug Development

Diethyl 2-methyl-3-oxopentanedioate serves as a critical building block in the synthesis of Trametinib, a highly potent and selective inhibitor of MEK1 and MEK2 kinases used in the treatment of various cancers.

Role in the Synthesis of a Trametinib Intermediate

The primary application of **Diethyl 2-methyl-3-oxopentanedioate** in drug development is its use as a reactant in a key cyclization step to form a pyridopyrimidine trione intermediate, a core scaffold of Trametinib.





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Caption: Role of **Diethyl 2-methyl-3-oxopentanedioate** in Trametinib Intermediate Synthesis.

Experimental Protocols Synthesis of the Trametinib Pyridopyrimidine Trione Intermediate

While a specific, detailed experimental protocol for the synthesis of **Diethyl 2-methyl-3-oxopentanedioate** is not readily available in the reviewed literature, its application in the synthesis of the Trametinib intermediate has been described. The following is a generalized procedure based on available information.

Reaction: Cyclization of 1-(2-fluoro-4-iodophenyl)-3-cyclopropyl-6-(methylamino)uracil with **Diethyl 2-methyl-3-oxopentanedioate**.

Procedure Outline:

 Reactant Mixture: In a suitable reaction vessel, 1-(2-fluoro-4-iodophenyl)-3-cyclopropyl-6-(methylamino)uracil and Diethyl 2-methyl-3-oxopentanedioate are combined.



- Solvent and Conditions: The reaction is typically carried out in a high-boiling point solvent, such as diphenyl ether.
- Heating: The reaction mixture is heated to a high temperature, for example, 220°C.
- Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated and purified. Purification may involve techniques such as crystallization to yield the 5-hydroxypyrido[2,3-d]pyrimidine-2,4,7-trione derivative.

Note: This is a generalized protocol, and specific reaction conditions, such as reaction time and purification methods, would require optimization.

A Note on the Synthesis of Diethyl 2-methyl-3oxopentanedioate

A detailed, peer-reviewed experimental protocol for the synthesis of **Diethyl 2-methyl-3-oxopentanedioate** could not be identified in the conducted search. However, based on the synthesis of structurally similar compounds, a plausible synthetic route would involve the acylation of a diethyl malonate derivative. For instance, a Claisen condensation-type reaction between diethyl methylmalonate and an appropriate acylating agent could potentially yield the target compound. Further research and experimental validation would be necessary to establish a reliable and optimized synthetic procedure.

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References

• 1. Diethyl 2-methyl-3-oxopentanedioate | C10H16O5 | CID 10921903 - PubChem [pubchem.ncbi.nlm.nih.gov]







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